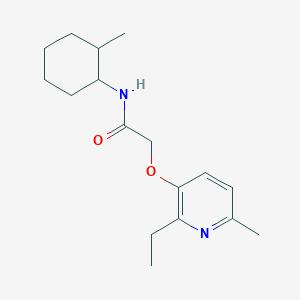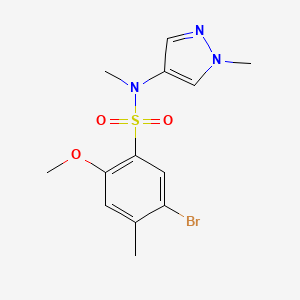![molecular formula C15H20ClN3O2S B6971057 N-[3-(4-chlorophenyl)butan-2-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B6971057.png)
N-[3-(4-chlorophenyl)butan-2-yl]-N,1-dimethylpyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-chlorophenyl)butan-2-yl]-N,1-dimethylpyrazole-4-sulfonamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a pyrazole ring substituted with a sulfonamide group, a chlorophenyl group, and a butan-2-yl chain. Its unique structure imparts specific chemical properties that make it valuable in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-chlorophenyl)butan-2-yl]-N,1-dimethylpyrazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the sulfonamide group: The pyrazole intermediate is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the chlorophenyl group: This step involves a Friedel-Crafts alkylation reaction where the pyrazole-sulfonamide intermediate is treated with 4-chlorobenzyl chloride in the presence of a Lewis acid like aluminum chloride.
Formation of the butan-2-yl chain: The final step involves the alkylation of the pyrazole-sulfonamide-chlorophenyl intermediate with a butan-2-yl halide under basic conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yl chain, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid or a thiol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products:
Oxidation: Formation of 4-chlorophenylbutan-2-one or 4-chlorophenylbutanoic acid.
Reduction: Formation of 4-chlorophenylbutan-2-yl sulfonic acid or 4-chlorophenylbutan-2-yl thiol.
Substitution: Formation of 4-aminophenylbutan-2-yl sulfonamide or 4-thiophenylbutan-2-yl sulfonamide.
Scientific Research Applications
N-[3-(4-chlorophenyl)butan-2-yl]-N,1-dimethylpyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine: Explored for its therapeutic potential in treating conditions such as inflammation and bacterial infections due to its sulfonamide moiety.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[3-(4-chlorophenyl)butan-2-yl]-N,1-dimethylpyrazole-4-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes like dihydropteroate synthase in bacteria, thereby exerting antibacterial effects.
Signal Transduction: The compound may interfere with signal transduction pathways by binding to receptors or enzymes involved in cellular signaling, leading to altered cellular responses.
Comparison with Similar Compounds
- N-[3-(4-chlorophenyl)propyl]-N,1-dimethylpyrazole-4-sulfonamide
- N-[3-(4-chlorophenyl)butan-2-yl]-N,1-dimethylpyrazole-4-carboxamide
- N-[3-(4-chlorophenyl)butan-2-yl]-N,1-dimethylpyrazole-4-thiol
Comparison:
- Structural Differences: While these compounds share a similar core structure, variations in the functional groups (e.g., sulfonamide vs. carboxamide vs. thiol) lead to differences in their chemical properties and reactivity.
- Chemical Properties: The presence of different functional groups affects the compound’s solubility, stability, and reactivity. For example, the sulfonamide group imparts higher polarity compared to the carboxamide or thiol groups.
- Biological Activity: The specific functional groups also influence the compound’s biological activity. Sulfonamides are known for their antibacterial properties, while carboxamides and thiols may exhibit different pharmacological profiles.
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)butan-2-yl]-N,1-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2S/c1-11(13-5-7-14(16)8-6-13)12(2)19(4)22(20,21)15-9-17-18(3)10-15/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGZJRSWJKEQMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C(C)N(C)S(=O)(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Tert-butyl-5-[(2-ethyl-6-methylpyridin-3-yl)oxymethyl]-1,2,4-oxadiazole](/img/structure/B6970974.png)

![N-[1-[2-(1,3-thiazol-5-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6971004.png)
![N,N-dimethyl-3-[1-(spiro[3.4]octan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B6971013.png)
![1-(4,4-difluorocyclohexyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]ethanamine](/img/structure/B6971014.png)
![N,N-dimethyl-4-[1-(spiro[3.4]octan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B6971022.png)

![3-bromo-2-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B6971032.png)
![3-fluoro-5-methyl-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide](/img/structure/B6971034.png)
![N-[3-(ethoxymethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B6971038.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide](/img/structure/B6971046.png)
![N-[2-(1,3-benzoxazol-2-yl)propyl]-2-cyclopropylpyrimidin-4-amine](/img/structure/B6971048.png)
![6-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridazine-3-carboxamide](/img/structure/B6971059.png)
![N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-4-fluoro-N,3,5-trimethylbenzenesulfonamide](/img/structure/B6971063.png)
